DiFMDA

Serotonin Transporter Binding Affinity In Vitro Pharmacology

Researchers studying amphetamine neurotoxicity face confounding metabolite effects from methylenedioxy ring scission of MDA/MDMA. DiFMDA addresses this through its difluoromethylenedioxy bioisostere, designed to resist metabolic cleavage and block α-methyldopamine formation. • Validates CYP450-mediated ring-opening hypotheses via comparative human liver microsome assays • SERT affinity positioned between MDA and MDMA enables quantitative SAR transporter mapping • Unique MS fragmentation pattern supports forensic toxicology & metabolomics differentiation Supplied as an analytical reference standard with batch-specific QC documentation.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
CAS No. 910393-51-0
Cat. No. B15191437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiFMDA
CAS910393-51-0
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OC(O2)(F)F)N
InChIInChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3
InChIKeyBHDXKBALNFHXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DiFMDA: A Difluorinated MDA Analog


DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic, substituted derivative of 3,4-methylenedioxyamphetamine (MDA), classified as a phenethylamine and amphetamine . Developed by Trachsel and colleagues, it was designed as a fluorinated bioisostere with the primary aim of creating a less neurotoxic entactogen [1]. The compound's defining structural feature is the replacement of the methylenedioxy bridge of MDA with a difluoromethylenedioxy moiety, intended to increase metabolic stability and block a pathway leading to the formation of toxic metabolites [2].

Design intent

Fluorinated bioisostere designed to test metabolic ring-scission hypothesis

Binding context

In vitro SERT structure-activity relationship probe, positioned between MDA and MDMA

Study stage

Early research tool; no in vivo validation available – in vitro use only

DiFMDA: Distinction from MDA and MDMA


The scientific premise for DiFMDA is based on a specific molecular modification intended to alter its metabolism, not merely its receptor binding profile. The difluoromethylenedioxy group is a bioisostere designed to resist metabolic cleavage, a key step that differentiates it from its non-fluorinated parent, MDA [1]. While in vitro binding studies show that DiFMDA's affinity for the serotonin transporter (SERT) is qualitatively placed between that of MDA and MDMA, this does not translate to predictable in vivo pharmacology [2]. Furthermore, structure-activity relationship (SAR) studies with other bulkier ring substituents (e.g., ethylidenedioxy and isopropylidenedioxy analogs) demonstrate a general lack of tolerance at this position, resulting in reduced activity [3]. This suggests that even minor modifications around the dioxole ring can have non-linear and unpredictable effects on potency, making direct substitution based on structural similarity alone scientifically unsound.

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Metabolism pathway divergence

The difluoromethylenedioxy modification is designed to block oxidative scission; metabolic profile may not replicate MDA pharmacology.

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Non-linear SAR at dioxole ring

Bulky substituent analogs show sharp potency shifts; binding affinity alone cannot predict functional or in vivo response.

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Absence of in vivo data

No animal studies exist; direct interchange with MDA/MDMA is unsupported. In vitro binding does not confirm functional equivalence.

DiFMDA Evidence Profile


SERT Binding Affinity vs. MDA and MDMA

In vitro binding studies indicate that DiFMDA exhibits an affinity for the human serotonin transporter (SERT) that is intermediate between its parent compound, MDA, and its N-methyl analog, MDMA. This positioning is based on comparative data from the same study, providing a relative benchmark for its interaction with a primary pharmacological target [1].

SERT binding vs. MDA and MDMA
Class-level inference
Affinity intermediate between MDA and MDMA (qualitative ranking, in vitro)

Enables SERT structure-activity studies distinct from parent compounds

No quantitative Ki reported; relative positioning only

Serotonin Transporter Binding Affinity In Vitro Pharmacology

Metabolic Stability via Bioisosteric Replacement

The primary design rationale for DiFMDA is the use of a difluoromethylenedioxy group as a bioisostere for the metabolically labile methylenedioxy bridge in MDA. The C-F bond is significantly stronger than the C-H bond (approximately 485 kJ/mol vs. 410 kJ/mol), which theoretically increases resistance to oxidative scission by cytochrome P450 enzymes, a process known to generate neurotoxic metabolites like alpha-methyldopamine from MDA [1]. This is a foundational principle in medicinal chemistry for blocking metabolic soft spots [2].

Metabolic stability design
Class-level inference
C–F bond ~485 kJ/mol vs. C–H ~410 kJ/mol (predicted resistance to CYP scission)

Supports metabolic stability hypothesis; tool for ring-scission pathway research

Inferred from medicinal chemistry principles; no direct metabolic data

Drug Metabolism Bioisosterism Neurotoxicity

Predicted Lipophilicity (LogP)

Computational predictions indicate DiFMDA has a lower lipophilicity (ACD/LogP = 2.91) compared to its parent compound MDA (LogP ≈ 3.2-3.4). This difference is due to the increased polarity conferred by the difluoromethylenedioxy group relative to the methylenedioxy group . Lipophilicity is a key determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier.

Predicted LogP
Cross-study comparable
ACD/LogP = 2.91 (MDA ~3.2–3.4; ~0.3–0.5 log units lower)

May influence brain penetration and distribution kinetics

Computational prediction; experimental confirmation needed

Physicochemical Properties Lipophilicity ADME

Lack of In Vivo Validation

A critical and well-documented limitation is the complete lack of in vivo animal studies for DiFMDA to verify its hypothesized pharmacological activity or reduced toxicity compared to MDA or MDMA [1]. While the in vitro binding profile suggests potential activity, it is not predictive of in vivo efficacy, potency, or safety. This is a significant data gap that directly contrasts with extensively studied comparators like MDMA and MDA, for which extensive in vivo datasets exist [2].

In vivo validation gap
Supporting evidence
No in vivo data available; MDA/MDMA have extensive preclinical datasets

Defines DiFMDA as an in vitro-only research tool

In vitro binding does not predict in vivo pharmacology

In Vivo Pharmacology Preclinical Data Toxicity

DiFMDA Research Applications


In Vitro Metabolic Stability Assays

DiFMDA is ideally suited for comparative in vitro metabolism studies using human liver microsomes or recombinant CYP450 enzymes. Its primary scientific value lies in testing the hypothesis that the difluoromethylenedioxy group confers resistance to metabolic ring opening. An experiment could directly compare the rate of metabolite formation (e.g., alpha-methyldopamine analogs) from DiFMDA versus MDA under identical assay conditions, providing quantitative data to validate its core design principle [1].

Transporter Binding & Function Studies

The compound is a valuable tool for structure-activity relationship (SAR) studies focused on the serotonin transporter (SERT). Researchers can use DiFMDA, alongside MDA and MDMA, in radioligand binding and functional uptake assays to precisely map how modifications to the dioxole ring influence transporter interactions. This application leverages the known qualitative binding data [2] and addresses the need for a more quantitative understanding of its pharmacological profile relative to its parent compounds.

Analytical Reference Standard for Forensics & Metabolomics

Given its status as a distinct chemical entity with a unique mass and fragmentation pattern, DiFMDA (CAS 910393-51-0) serves as a necessary analytical reference standard for mass spectrometry-based detection and identification. This is essential for laboratories involved in forensic toxicology, drug metabolism, or metabolomics studies where differentiating DiFMDA from its non-fluorinated analogs (MDA, MDMA) in complex biological matrices is critical [3].

Application
Selection Property
Validation Focus
In vitro metabolic stability studies
Fluorinated bioisostere design (O–CF₂–O)
Comparative metabolite formation vs. MDA in microsomal/CYP assays
Transporter binding & SAR research
SERT affinity context between MDA and MDMA
Quantitative uptake and binding SAR at human SERT
Analytical reference standard
Unique mass fragmentation signature
Differentiation from MDA/MDMA in research biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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